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Compound of Interest

Compound Name: GR 196429

Cat. No.: B1672121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GR 196429 is a non-indolic synthetic compound that has garnered significant interest in the

field of pharmacology due to its potent and selective agonist activity at melatonin receptors.

Developed as a research tool, it has been instrumental in elucidating the physiological roles of

the MT1 and MT2 receptor subtypes. This technical guide provides a comprehensive overview

of the pharmacological profile of GR 196429, including its binding affinity, functional potency,

and the experimental methodologies used for its characterization. The information presented

herein is intended to serve as a valuable resource for researchers and professionals involved

in drug discovery and development in the area of melatonergic signaling.

Pharmacological Profile
GR 196429 is a high-affinity agonist for both the human MT1 and MT2 melatonin receptors. Its

non-indolic structure distinguishes it from the endogenous ligand, melatonin, and other indole-

based analogues. Studies have demonstrated its ability to mimic the effects of melatonin,

including the promotion of sleep and the modulation of circadian rhythms, as observed in

murine models.
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The quantitative pharmacological data for GR 196429 are summarized in the tables below,

providing a clear comparison of its binding and functional characteristics at the human MT1

and MT2 receptors.

Table 1: Receptor Binding Affinity of GR 196429

Receptor
Subtype

Ligand pKi Ki (nM) Cell Line

Human MT1 GR 196429 9.9 0.126 CHO

Human MT2 GR 196429 9.8 0.158 CHO

Data extracted from Beresford et al., 1998, J Pharmacol Exp Ther.[1]

Table 2: Functional Activity of GR 196429

Assay
Receptor
Subtype

Ligand pEC50 EC50 (nM) Emax (%)

[35S]-GTPγS

Binding
Human MT1 GR 196429 8.1 7.94 100

Emax is expressed relative to the maximum effect produced by melatonin.

Experimental Protocols
The characterization of the pharmacological profile of GR 196429 involved several key in vitro

assays. The detailed methodologies for these experiments are outlined below.

Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a

specific receptor.

Objective: To determine the affinity of GR 196429 for human MT1 and MT2 receptors.

Methodology:
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Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing either the human MT1 or MT2 receptor subtype.

Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand, a high-affinity probe for

melatonin receptors.

Competition Assay:

A fixed concentration of the radioligand is incubated with the cell membranes in the

presence of increasing concentrations of the unlabeled test compound (GR 196429).

The incubation is carried out in a suitable buffer (e.g., Tris-HCl with cofactors like MgCl₂)

at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through

glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed

with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation.

[³⁵S]-GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist

binding.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of GR 196429 at

the human MT1 receptor.

Methodology:

Membrane Preparation: Similar to the binding assays, membranes from CHO cells

expressing the human MT1 receptor are used.
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Assay Components:

The membranes are incubated with [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.

GDP is included in the assay buffer to facilitate the exchange of [³⁵S]-GTPγS for GDP

upon receptor activation.

Agonist Stimulation: Increasing concentrations of the agonist (GR 196429) are added to the

reaction mixture.

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined

period.

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of

[³⁵S]-GTPγS bound to the G-proteins on the membranes is quantified.

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50

(the concentration of the agonist that produces 50% of the maximal response) and the Emax

(the maximum response elicited by the agonist, often expressed as a percentage of the

response to a reference agonist like melatonin).

cAMP Functional Assays
This assay measures the downstream effect of G-protein activation, specifically the inhibition of

adenylyl cyclase activity for Gi-coupled receptors like the melatonin receptors.

Objective: To confirm the Gi-coupling of melatonin receptors and assess the inhibitory effect of

GR 196429 on cAMP production.

Methodology:

Cell Culture: Whole cells (e.g., CHO cells expressing MT1 or MT2 receptors) are used.

Stimulation of Adenylyl Cyclase: The cells are first treated with a stimulator of adenylyl

cyclase, such as forskolin, to elevate intracellular cAMP levels.

Agonist Treatment: The cells are then incubated with increasing concentrations of the

agonist (GR 196429).
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Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP concentration is measured using a variety of methods, such as competitive enzyme

immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

Data Analysis: The data are analyzed to determine the IC50 value of the agonist for the

inhibition of forskolin-stimulated cAMP accumulation.
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Caption: Melatonin receptor signaling pathway activated by GR 196429.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for determining receptor binding affinity.
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Experimental Workflow for [³⁵S]-GTPγS Binding Assay
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Caption: Workflow for assessing functional agonist activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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